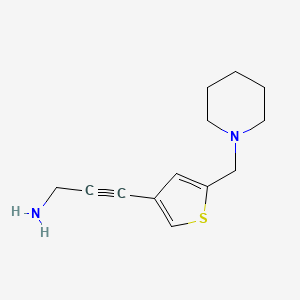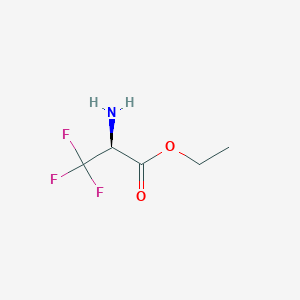![molecular formula C7H11ClF3N B13474372 1-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B13474372.png)
1-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Trifluoromethyl)-3-azabicyclo[311]heptane hydrochloride is a compound characterized by its unique bicyclic structure, which includes a trifluoromethyl group and an azabicyclo moiety
Vorbereitungsmethoden
The synthesis of 1-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptane hydrochloride typically involves a series of chemical reactions that introduce the trifluoromethyl group and the azabicyclo structure. One common synthetic route includes the use of photochemistry to achieve [2 + 2] cycloaddition, which allows for the formation of the bicyclic structure . Industrial production methods often involve the optimization of reaction conditions to maximize yield and purity, utilizing reagents such as volatile amines .
Analyse Chemischer Reaktionen
1-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptane hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reducing agents can be used to convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halides.
Cycloaddition: The bicyclic structure allows for cycloaddition reactions, which can be catalyzed by organocatalysts.
Wissenschaftliche Forschungsanwendungen
1-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptane hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptane hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the azabicyclo structure contribute to its reactivity and binding affinity, allowing it to modulate various biochemical processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
1-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptane hydrochloride can be compared with other similar compounds, such as:
Bicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure but differ in the functional groups attached.
Bicyclo[3.1.1]heptane derivatives: These compounds have a similar core structure but may contain different substituents, such as nitro groups or additional nitrogen atoms.
Trifluoromethyl-substituted compounds: These compounds contain the trifluoromethyl group but may have different core structures, affecting their reactivity and applications.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the azabicyclo structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H11ClF3N |
|---|---|
Molekulargewicht |
201.62 g/mol |
IUPAC-Name |
1-(trifluoromethyl)-3-azabicyclo[3.1.1]heptane;hydrochloride |
InChI |
InChI=1S/C7H10F3N.ClH/c8-7(9,10)6-1-5(2-6)3-11-4-6;/h5,11H,1-4H2;1H |
InChI-Schlüssel |
YNXMPGMHCDVYQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC1(CNC2)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-isobutyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B13474290.png)

![1-[3-(Difluoromethyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13474301.png)



![4-Amino-2lambda6-thiabicyclo[2.1.1]hexane-2,2-dione hydrochloride](/img/structure/B13474333.png)




amine hydrochloride](/img/structure/B13474351.png)
![tert-butyl N-[(1S,3S,4S,5S)-3,4-dihydroxy-5-methoxycyclohexyl]carbamate](/img/structure/B13474358.png)
![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride](/img/structure/B13474359.png)
